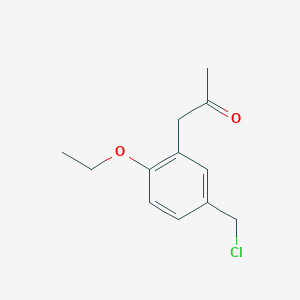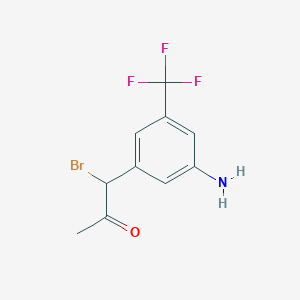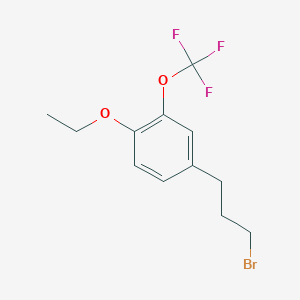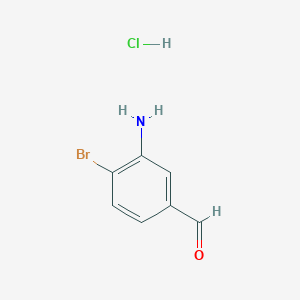
3-Amino-4-bromo-benzaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-bromo-benzaldehyde hydrochloride: is an organic compound with the molecular formula C7H6BrNO·HCl . It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-benzaldehyde hydrochloride typically involves the following steps:
Bromination: Starting with 3-nitrotoluene, bromination is carried out using bromine in the presence of a catalyst to yield 4-bromo-3-nitrotoluene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 3-amino-4-bromotoluene.
Oxidation: The methyl group is oxidized to an aldehyde group using an oxidizing agent like potassium permanganate or chromium trioxide, yielding 3-amino-4-bromo-benzaldehyde.
Formation of Hydrochloride Salt: Finally, the aldehyde is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to optimize the reaction conditions.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 3-Amino-4-bromo-benzoic acid.
Reduction: 3-Amino-4-bromo-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Reagent in Chemical Reactions: Employed in various chemical reactions to introduce amino and bromo functionalities into target molecules.
Biology:
Biochemical Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehyde and amino groups.
Medicine:
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds with biological activity.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
作用機序
The mechanism of action of 3-Amino-4-bromo-benzaldehyde hydrochloride involves its interaction with various molecular targets and pathways:
Aldehyde Group: The aldehyde group can form Schiff bases with primary amines, which are important intermediates in many biochemical reactions.
Amino Group: The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Bromine Atom:
類似化合物との比較
3-Amino-4-chloro-benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
3-Amino-4-fluoro-benzaldehyde: Similar structure but with a fluorine atom instead of bromine.
3-Amino-4-iodo-benzaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in 3-Amino-4-bromo-benzaldehyde hydrochloride makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts.
Applications: The unique combination of amino, bromo, and aldehyde functionalities makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific research applications.
特性
CAS番号 |
1263378-23-9 |
|---|---|
分子式 |
C7H7BrClNO |
分子量 |
236.49 g/mol |
IUPAC名 |
3-amino-4-bromobenzaldehyde;hydrochloride |
InChI |
InChI=1S/C7H6BrNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-4H,9H2;1H |
InChIキー |
CAEFSILQOSJTJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=O)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


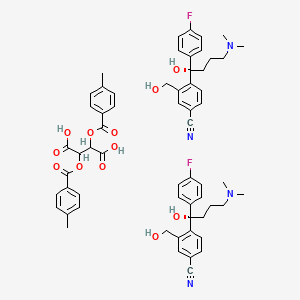

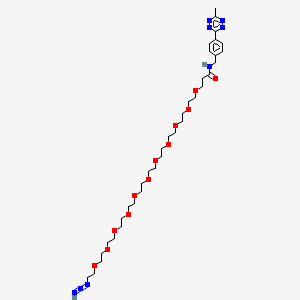

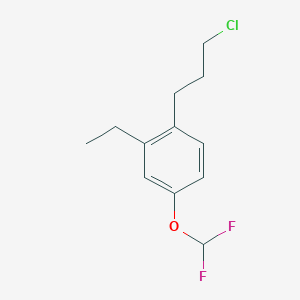

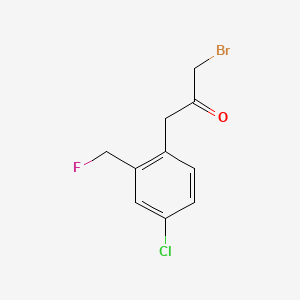
![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)

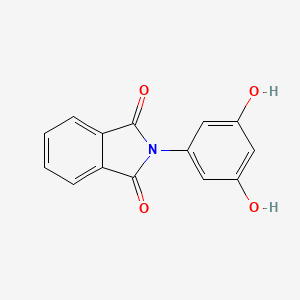
![[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059042.png)
